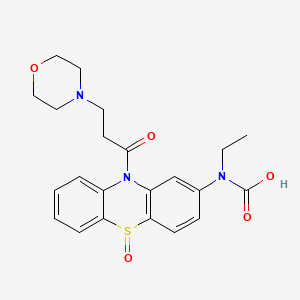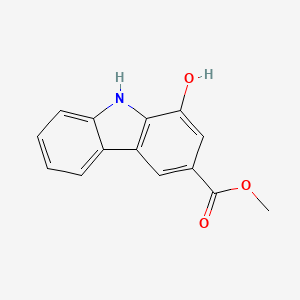
Clausine E
Overview
Description
Clausine E is a synthetic compound that has been studied for its potential medical and therapeutic applications. It is a new and novel compound that has been studied extensively in the laboratory and in animal models.
Scientific Research Applications
Synthesis Techniques
Clausine E, a carbazole alkaloid, has been synthesized through various methods, demonstrating its significance in chemical research. A concise synthesis method using Wittig reaction and annulation was developed for this compound and its analogue, Clausine F (Kamat, Parsekar, Kamat, & Tilve, 2014). This method highlights the importance of this compound in organic synthesis and the development of novel synthetic routes.
Biological Activity
Research has identified this compound as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase activity. The binding of this compound to FTO is driven by positive entropy and negative enthalpy changes, indicating its potential as a lead compound for designing effective inhibitors for FTO demethylase activity (Wang, Li, Han, Wang, Song, Wang, & Chang, 2019). This discovery is significant as it opens new avenues for the potential therapeutic applications of this compound.
Antiproliferative Properties
This compound has been investigated for its antiproliferative activity. A study focused on synthesizing aza-analogues of this compound and evaluating their antiproliferative activity against various cancer cell lines. The results compared the effectiveness of these analogues with this compound itself, thereby contributing to understanding its role in cancer research (Liger, Popowycz, Besson, Picot, Galmarini, & Joseph, 2007). This research highlights the potential of this compound as a starting point for developing new anticancer agents.
Mechanism of Action
Target of Action
Clausine E is a natural alkaloid derived from certain plant genera, including Bergera, Clausena, Glycosmis, and Micromelum of the Rutaceae family
Mode of Action
This compound interacts with its targets through a complex mechanism. Although specific details remain speculative, we know that it acts as a cell cycle inhibitor and apoptosis inducer in various cancer cell lines . This suggests that it affects critical cellular processes, leading to growth inhibition and programmed cell death.
Biochemical Pathways
The tricyclic basic skeleton of this compound is formed via a prenylated 2-quinolone intermediate, derived from anthranilic acid and malonyl-CoA. Additional prenylations and geranylations contribute to its structural diversity . The compound’s downstream effects likely involve modulation of signaling pathways related to cell proliferation, survival, and apoptosis.
Result of Action
Molecularly, this compound induces cell cycle arrest, preventing cancer cells from dividing and proliferating. It also triggers apoptosis, promoting cell death. Its multi-targeted effects make it promising for inhibiting tumor growth in vivo .
Future Directions
Biochemical Analysis
Biochemical Properties
Clausine E plays a crucial role in biochemical reactions, particularly in the inhibition of FTO demethylase activity. This enzyme is responsible for the demethylation of N6-methyladenosine (m6A) on mRNA, a modification that regulates gene expression. This compound binds to FTO and inhibits its activity, thereby affecting the m6A modification status of mRNA . This interaction is significant as it influences various physiological processes and has potential therapeutic implications for diseases such as cancer .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells by modulating cell signaling pathways and gene expression. This compound affects the m6A modification on mRNA, leading to changes in the expression of genes involved in cell growth and apoptosis . Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FTO demethylase enzyme. By inhibiting FTO activity, this compound prevents the removal of methyl groups from m6A-modified mRNA. This inhibition leads to the accumulation of m6A marks on mRNA, which in turn affects the stability, splicing, and translation of these transcripts . This compound’s ability to modulate m6A levels makes it a valuable tool for studying the role of RNA modifications in gene regulation and disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit FTO activity and modulate gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with FTO demethylase. By inhibiting FTO, this compound affects the m6A modification on mRNA, which in turn influences various metabolic processes. This compound has been shown to alter the activity of enzymes involved in glycolysis, lipid metabolism, and oxidative phosphorylation . These changes can impact metabolic flux and metabolite levels, contributing to this compound’s overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it can exert its inhibitory effects on FTO demethylase . The transport and distribution of this compound are critical for its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with FTO demethylase. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for this compound’s activity and function, as it ensures that the compound reaches its target enzyme and exerts its inhibitory effects.
Properties
IUPAC Name |
methyl 1-hydroxy-9H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)8-6-10-9-4-2-3-5-11(9)15-13(10)12(16)7-8/h2-7,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPODTIRGFOENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)
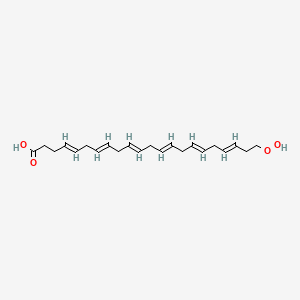
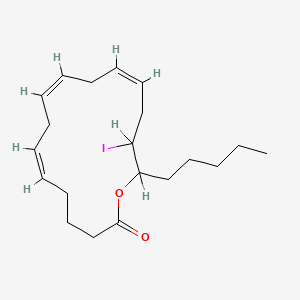
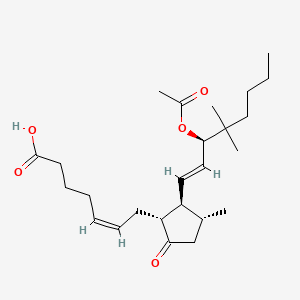
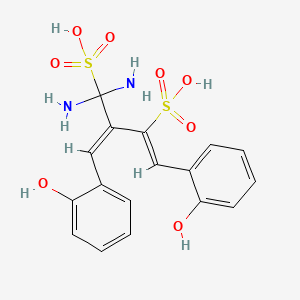

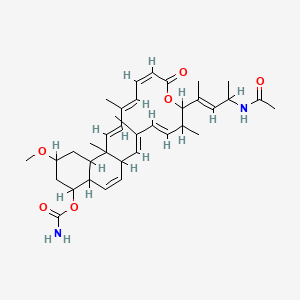
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)


